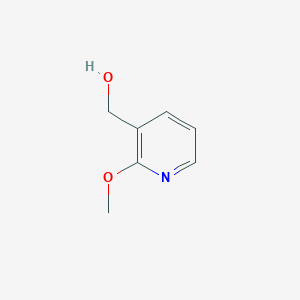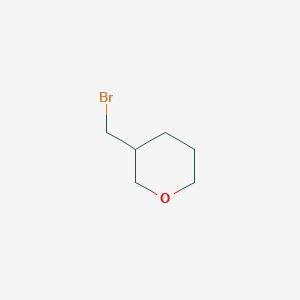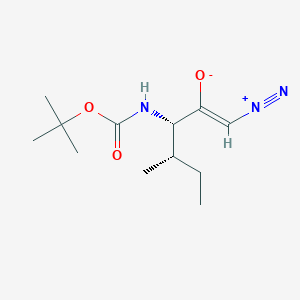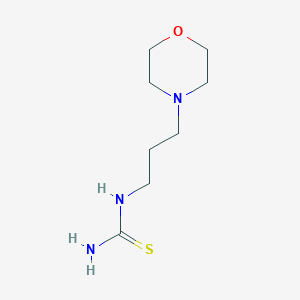![molecular formula C10H13NO3 B038951 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate CAS No. 119623-15-3](/img/structure/B38951.png)
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate, also known as HPAC, is a chemical compound that has gained significant attention in scientific research in recent years. HPAC has been found to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is not fully understood. However, it has been suggested that 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate may interact with metal ions through its pyridine ring, leading to the formation of metal complexes. The resulting metal complexes may then exhibit various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has also been found to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
実験室実験の利点と制限
One advantage of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to be relatively stable, making it suitable for long-term experiments. However, one limitation of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. One area of interest is the development of new metal complexes using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate as a ligand. These metal complexes may have potential applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate and its potential therapeutic applications. Finally, the potential toxicity of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate should be further investigated to ensure its safe use in lab experiments.
合成法
The synthesis of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate involves the reaction of 2-bromoacetate with 3-(2-hydroxypropyl)pyridine. The resulting product is then treated with sodium hydroxide to form 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. The yield of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate synthesis is around 70%, and the purity of the product can be further enhanced through recrystallization.
科学的研究の応用
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
特性
CAS番号 |
119623-15-3 |
|---|---|
製品名 |
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2-[3-(2-hydroxypropyl)pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-9-3-2-4-11(6-9)7-10(13)14/h2-4,6,8,12H,5,7H2,1H3 |
InChIキー |
XAYKIPCPOCXUBY-UHFFFAOYSA-N |
SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
正規SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
同義語 |
1-(1-carboxymethyl)-3-(2-hydroxypropyl)pyridinium betaine CHPB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






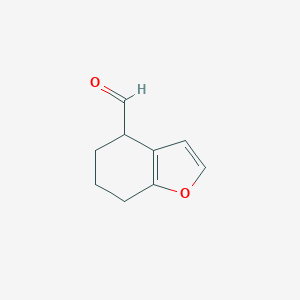
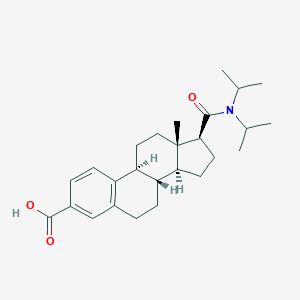

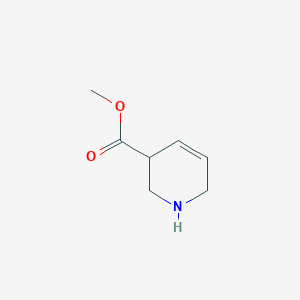
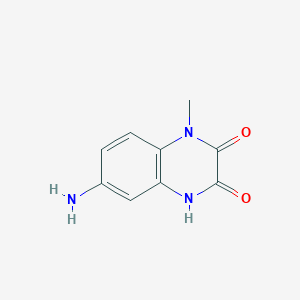
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
